3-Phenyl-1H-pyrrol-1-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
34288-46-5 |
|---|---|
Molecular Formula |
C10H9NO |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
1-hydroxy-3-phenylpyrrole |
InChI |
InChI=1S/C10H9NO/c12-11-7-6-10(8-11)9-4-2-1-3-5-9/h1-8,12H |
InChI Key |
GFEOETSOHSKIDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C=C2)O |
Origin of Product |
United States |
Chemical Reactivity and Transformation of 3 Phenyl 1h Pyrrol 1 Ol
Fundamental Reaction Pathways
The principal reactions of 3-Phenyl-1H-pyrrol-1-ol can be categorized into oxidative, reductive, and substitution pathways. These transformations can target the N-OH group, the pyrrole (B145914) ring, or the phenyl substituent, depending on the reagents and conditions employed.
Oxidation Reactions of the Hydroxyl Group
The N-hydroxyl group of this compound is a site of oxidative reactivity. While the direct oxidation of this specific compound is not extensively detailed in the reviewed literature, analogies with other N-hydroxy compounds suggest several potential pathways. The biosynthesis of natural products containing the N-hydroxypyrrole moiety involves the N-oxygenation of proline precursors, indicating that the N-O bond is stable to certain oxidative conditions required for the aromatization of the pyrrole ring. biorxiv.orgnih.gov
However, under different conditions, N-hydroxy groups can be further oxidized. For instance, N-hydroxy metabolites of various drugs are known to be converted into reactive species such as nitrones, nitroso, or nitro compounds. biorxiv.org This suggests that the N-OH group in this compound could potentially be oxidized to a pyrrole N-oxide or undergo reactions leading to ring-opened products under strong oxidizing conditions. A key transformation involves the cleavage of the N-O bond, which can be considered a reductive process but is often initiated by oxidative activation.
| Reaction Type | Potential Reagents | Potential Products | Notes |
| Oxidation | Strong Oxidizing Agents | Pyrrole N-oxide, Nitroso derivatives, Ring-opened products | Reactivity is inferred from analogous N-hydroxy compounds. biorxiv.org |
| Enzymatic Oxidation | Flavin-dependent enzymes | N-hydroxypyrrole (biosynthesis) | Occurs on proline precursors before pyrrole formation. biorxiv.orgnih.gov |
Reduction Reactions
Reduction reactions of this compound primarily target the N-O bond of the hydroxyl group. The cleavage of this bond is a key transformation, converting the N-hydroxypyrrole back to the corresponding pyrrole, in this case, 3-phenyl-1H-pyrrole. This reductive cleavage can be accomplished using various reagents known to be effective for N-O bond scission in other heterocyclic systems like isoxazoles and oxazines. researchgate.netnih.govrsc.org
Common methods for this transformation include the use of samarium diiodide (SmI2), which is effective for N-O bond cleavage under mild conditions and is compatible with base-sensitive substrates. researchgate.net Another approach involves catalytic reduction. Low-valent iron complexes, for example, have been shown to catalyze the reductive cleavage of N-O bonds in oxazines. rsc.org A method using thioacetic acid in the presence of ammonium (B1175870) bicarbonate facilitates an O-acylation-reduction cascade that results in N-O bond cleavage to yield amides from hydroximic acids, a reaction that could be adapted for N-hydroxypyrroles. organic-chemistry.org These methods provide a pathway to remove the N-hydroxy functionality and generate the parent pyrrole.
| Reaction Type | Reagent | Product | Reference |
| N-O Bond Cleavage | Samarium Diiodide (SmI2) | 3-Phenyl-1H-pyrrole | researchgate.net |
| Catalytic N-O Bond Cleavage | Low-valent Iron Complexes (e.g., TBA[Fe]) | 3-Phenyl-1H-pyrrole | rsc.org |
| Acylation-Reduction Cascade | Thioacetic Acid / NH4HCO3 | 3-Phenyl-1H-pyrrole | organic-chemistry.org |
Substitution Reactions
The pyrrole ring is an electron-rich aromatic system and is highly reactive towards electrophilic aromatic substitution (EAS). onlineorganicchemistrytutor.com Its reactivity is significantly greater than that of benzene, allowing for reactions to occur under milder conditions. pearson.compearson.com In unsubstituted pyrrole, electrophilic attack preferentially occurs at the C2 (α) position because the resulting carbocation intermediate is stabilized by a greater number of resonance structures compared to attack at the C3 (β) position. onlineorganicchemistrytutor.compearson.com
In this compound, the directing effects of both the N-OH group and the C3-phenyl group must be considered. The N-OH group, like other groups with lone pairs on the atom attached to the ring (e.g., -NH2, -OH), is an activating group. Through resonance, it donates electron density into the ring, particularly at the C2 and C5 positions (ortho and para to the nitrogen). Therefore, the N-OH group is an ortho-, para-director, strongly favoring substitution at the C2 and C5 positions. The phenyl group at C3 can exert a steric hindrance effect, potentially favoring substitution at the C5 position over the C2 position. The combination of these electronic and steric factors suggests that electrophilic substitution will predominantly occur at the C5 position.
| Reaction Type | Typical Reagents | Predicted Major Product | Rationale |
| Halogenation | NBS, NCS, Br2 | 5-Halo-3-phenyl-1H-pyrrol-1-ol | N-OH group directs ortho/para (C2, C5). C5 is sterically less hindered. |
| Nitration | HNO3 / H2SO4 (mild conditions) | 5-Nitro-3-phenyl-1H-pyrrol-1-ol | Strong activation by the pyrrole system allows for mild nitrating agents. |
| Friedel-Crafts Acylation | Acyl chloride / Lewis Acid (mild) | 5-Acyl-3-phenyl-1H-pyrrol-1-ol | The high reactivity of the pyrrole ring often requires milder Lewis acids. pearson.comnih.gov |
| Friedel-Crafts Alkylation | Alkyl halide / Lewis Acid | 5-Alkyl-3-phenyl-1H-pyrrol-1-ol | Prone to polyalkylation due to the activating nature of the ring. youtube.com |
Specific Reactivity Modes
Beyond the fundamental pathways, the specific functionalities of this compound allow for targeted reactions at the pyrrole nitrogen and the phenyl substituent.
Reactivity of the Pyrrole Nitrogen
The N-hydroxyl group is the primary site of reactivity on the pyrrole nitrogen. The oxygen atom possesses lone pairs of electrons and can act as a nucleophile, allowing for reactions such as O-acylation and O-alkylation. For example, in a manner analogous to hydroximic acids, the hydroxyl group can be acylated using acylating agents. organic-chemistry.org This transformation would yield an N-acyloxypyrrole, which could serve as a precursor for further reactions, as the acylation can lower the N-O bond dissociation energy, facilitating subsequent reductive cleavage. organic-chemistry.org Similarly, alkylation with alkyl halides under basic conditions would be expected to produce N-alkoxypyrroles. The N-O bond itself is susceptible to reductive cleavage as discussed previously, representing a major reaction pathway for this functional group. researchgate.netnih.gov
Reactivity of the Phenyl Substituent
The phenyl group at the C3 position of the pyrrole ring can also undergo electrophilic aromatic substitution. In this context, the pyrrolyl group acts as a substituent on the benzene ring. As an electron-rich heteroaromatic system, the pyrrolyl group is considered an activating group and an ortho-, para-director. wikipedia.orgorganicchemistrytutor.com It donates electron density into the phenyl ring, making the ortho and para positions more nucleophilic and thus more susceptible to attack by electrophiles.
Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions on the phenyl ring are expected to yield primarily ortho- and para-substituted products. The specific ratio of ortho to para products would be influenced by steric hindrance from the adjacent pyrrole ring, which would likely favor substitution at the para position. The activating nature of the pyrrolyl substituent means that these substitution reactions can proceed under standard or even mild electrophilic aromatic substitution conditions. wikipedia.org
| Reaction on Phenyl Ring | Typical Reagents | Predicted Major Products | Rationale |
| Nitration | HNO3 / H2SO4 | 3-(4-Nitrophenyl)-1H-pyrrol-1-ol | The pyrrolyl group is an activating ortho-, para-director. wikipedia.orgorganicchemistrytutor.com |
| Halogenation | Br2 / FeBr3 | 3-(4-Bromophenyl)-1H-pyrrol-1-ol | Para-substitution is generally favored due to reduced steric hindrance. |
| Friedel-Crafts Acylation | RCOCl / AlCl3 | 3-(4-Acylphenyl)-1H-pyrrol-1-ol | The activating pyrrolyl group facilitates the reaction. youtube.com |
Ring Transformations and Derivatization Reactions
The pyrrole ring system of this compound is amenable to various transformations and derivatizations, which are crucial for the construction of novel heterocyclic compounds.
Formation of Complex Heterocyclic Compounds as Building Blocks
While specific examples involving this compound are not extensively documented in the available literature, the general reactivity of the N-hydroxypyrrole scaffold suggests its potential in forming complex heterocyclic systems. The N-hydroxy group can act as an internal nucleophile or can be derivatized to influence the reactivity of the pyrrole ring. For instance, N-alkoxy or N-acyloxy pyrrole derivatives can undergo intramolecular cyclization reactions to form fused heterocyclic systems.
Furthermore, the pyrrole ring itself can participate in cycloaddition reactions, serving as a diene or a dienophile, to construct polycyclic structures. The phenyl substituent at the 3-position can influence the regioselectivity of these reactions due to steric and electronic effects. The development of synthetic methodologies utilizing this compound as a precursor for more elaborate heterocyclic frameworks remains an active area of research.
Cross-Coupling Reactions for Pyrrole Derivatives
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While direct cross-coupling on the nitrogen of this compound is not a standard transformation, derivatization of the hydroxyl group can provide a handle for such reactions. For example, conversion of the N-hydroxy group to a more reactive leaving group, such as a triflate or a nonaflate, could enable its participation in Buchwald-Hartwig amination-type reactions.
More commonly, cross-coupling reactions are performed at the carbon positions of the pyrrole ring. To achieve this with this compound, prior functionalization of the pyrrole ring, such as halogenation, is typically required. Subsequent Suzuki, Stille, or Heck coupling reactions can then be employed to introduce a variety of substituents at specific positions on the pyrrole core, leading to a diverse range of this compound derivatives. The choice of catalyst, ligand, and reaction conditions is critical to achieve high yields and selectivity in these transformations.
Table 1: Potential Cross-Coupling Reactions of this compound Derivatives
| Reactant 1 (Pyrrole Derivative) | Reactant 2 | Coupling Reaction | Potential Product |
| 3-Phenyl-1-(OTf)-1H-pyrrole | Arylboronic acid | Suzuki Coupling | 1-Aryl-3-phenyl-1H-pyrrole |
| 2-Bromo-3-phenyl-1H-pyrrol-1-ol | Alkene | Heck Reaction | 2-Alkenyl-3-phenyl-1H-pyrrol-1-ol |
| 5-Iodo-3-phenyl-1H-pyrrol-1-ol | Organostannane | Stille Coupling | 5-Substituted-3-phenyl-1H-pyrrol-1-ol |
Ring Cleavage Reactions of Pyrrole Systems
The pyrrole ring is generally stable; however, under specific conditions, ring cleavage reactions can occur. For N-hydroxypyrroles like this compound, the N-O bond is a potential site of weakness that can be targeted for cleavage.
Reductive cleavage of the N-O bond is a common transformation for N-hydroxy compounds. nih.gov This can be achieved using various reducing agents, such as zinc in acetic acid or catalytic hydrogenation. This reaction would lead to the formation of 3-phenyl-1H-pyrrole, removing the hydroxyl group from the nitrogen atom.
Oxidative cleavage of the pyrrole ring can also be accomplished using strong oxidizing agents like ozone or potassium permanganate. This typically results in the formation of dicarbonyl compounds and other small molecule fragments. The phenyl substituent at the 3-position would influence the reaction pathway and the nature of the resulting products. Photochemical methods can also induce ring cleavage, often proceeding through radical intermediates.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 3-Phenyl-1H-pyrrol-1-ol, one would expect to observe distinct signals for the protons on the phenyl ring and the pyrrole (B145914) ring, as well as a signal for the hydroxyl proton. The chemical shifts and coupling patterns of these signals would be crucial for confirming the structure. However, no experimental ¹H NMR data for this specific compound has been found in the reviewed literature.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, olefinic) and its local electronic environment. As with ¹H NMR, no experimental ¹³C NMR data for this compound is currently available in published research.
Two-Dimensional NMR Techniques for Connectivity Elucidation
2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connections between protons and carbons in a molecule, providing definitive structural assignments. The application of these techniques to this compound would be essential for unambiguously assigning all proton and carbon signals and confirming the substitution pattern. Without experimental data, this analysis cannot be performed.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.
Fourier-Transform Infrared (FT-IR) Spectroscopy
An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic and pyrrole rings, C=C stretching of the rings, and C-N stretching of the pyrrole ring. The precise frequencies of these bands would offer valuable structural confirmation. Regrettably, no experimental FT-IR spectrum for this compound could be located in the scientific literature.
Fourier-Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy provides complementary information to FT-IR. For this compound, the Raman spectrum would be particularly useful for observing the symmetric vibrations of the aromatic ring and other non-polar bonds. The absence of published experimental data prevents any detailed analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy of this compound reveals key information about its electronic structure. The presence of both a phenyl group and a pyrrole ring, along with the N-hydroxyl group, gives rise to a characteristic absorption spectrum.
The UV-Vis spectrum of compounds containing phenyl and pyrrole rings is typically characterized by absorption bands in the ultraviolet region, generally between 200 and 400 nm. For structurally related p-substituted-N-phenylpyrroles, absorption bands are observed in the 270–395 nm range. These absorptions are attributed to π → π* electronic transitions within the conjugated system formed by the aromatic phenyl ring and the heterocyclic pyrrole ring.
The conjugation between the phenyl and pyrrole moieties in this compound is expected to result in at least two main absorption bands. One band, at a shorter wavelength, can be ascribed to the localized π → π* transitions within the phenyl ring (a benzenoid band). A second, typically more intense band at a longer wavelength, arises from the π → π* transition of the entire conjugated system. The N-hydroxyl group, being an auxochrome, can influence the position and intensity of these absorption maxima through its electronic effects on the pyrrole ring. The non-bonding electrons on the oxygen atom can participate in n → π* transitions, although these are often weaker and may be obscured by the stronger π → π* bands.
The specific wavelengths (λmax) and molar absorptivities (ε) are sensitive to the solvent polarity, as different solvents can stabilize the ground and excited states to varying degrees, leading to solvatochromic shifts.
Table 1: Expected UV-Vis Absorption Data for this compound
| Expected λmax (nm) | Type of Transition | Associated Chromophore |
| ~ 250 - 280 | π → π | Phenyl Ring |
| ~ 280 - 350 | π → π | Phenyl-Pyrrole Conjugated System |
| Possible weak shoulder | n → π* | N-OH group |
Note: This data is inferred from the analysis of structurally similar phenylpyrrole derivatives in the absence of direct experimental data for this compound.
Mass Spectrometry for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and providing structural information through the analysis of fragmentation patterns. For this compound (C10H9NO), the expected exact mass can be calculated.
The fragmentation of pyrrole derivatives is significantly influenced by the nature and position of the substituents. In the case of this compound, the phenyl group at the 3-position and the hydroxyl group on the nitrogen atom will direct the fragmentation pathways.
Upon ionization, a prominent molecular ion peak [M]+ is expected. The fragmentation of related 2-substituted pyrroles with aromatic side chains often involves the loss of small, stable molecules such as water (H2O) and aldehydes, as well as cleavage of the pyrrole ring itself. nih.gov For N-hydroxylated compounds, the loss of the hydroxyl radical (•OH) or a water molecule is a common fragmentation pathway.
Key expected fragmentation patterns for this compound would include:
Loss of a hydroxyl radical (•OH): [M - 17]+
Loss of water (H2O): [M - 18]+
Loss of carbon monoxide (CO): [M - 28]+ from the pyrrole ring.
Cleavage of the phenyl group: leading to fragments corresponding to the phenyl cation (C6H5+, m/z 77) or the remaining pyrrol-1-ol fragment.
Fission of the pyrrole ring: which can lead to a variety of smaller fragments.
Table 2: Predicted Mass Spectrometry Data for this compound
| m/z Value (Predicted) | Proposed Fragment Identity | Fragmentation Pathway |
| 159 | [C10H9NO]+ | Molecular Ion [M]+ |
| 142 | [C10H8N]+ | [M - OH]+ |
| 141 | [C10H7N]+• | [M - H2O]+• |
| 131 | [C9H9N]+• | [M - CO]+• |
| 77 | [C6H5]+ | Phenyl Cation |
Note: The m/z values are nominal masses. This data is predicted based on the fragmentation patterns of related N-hydroxy and phenyl-substituted pyrroles.
Computational and Theoretical Investigations of 3 Phenyl 1h Pyrrol 1 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Phenyl-1H-pyrrol-1-ol. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and energy.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is particularly effective for predicting the optimized geometry and molecular stability of organic compounds. For derivatives of 1H-pyrrol-3-ol, DFT calculations, often using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional with a basis set like 6-31G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms. mdpi.comnih.govnih.gov
These calculations optimize the molecule's geometry by finding the lowest energy conformation, which corresponds to the most stable structure. The results include precise predictions of bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's steric and electronic properties and how it might interact with other molecules. The stability of the aromatized 1H-pyrrol-3-ol ring system is a key finding from these types of calculations. mdpi.comnih.gov
Table 1: Representative Optimized Geometrical Parameters (Predicted for Pyrrole (B145914) Ring)
| Parameter | Typical Value (Å or Degrees) |
|---|---|
| N1-C2 Bond Length | ~1.38 Å |
| C2-C3 Bond Length | ~1.39 Å |
| C3-C4 Bond Length | ~1.42 Å |
| C4-C5 Bond Length | ~1.38 Å |
| N1-C5 Bond Length | ~1.37 Å |
| C3-O Bond Length | ~1.36 Å |
| C-N-C Angle | ~109° |
| N-C-C Angle | ~108° |
| C-C-C Angle | ~107.5° |
Note: These are generalized, predicted values for a substituted 1H-pyrrol-3-ol system based on DFT calculations. Actual values for this compound may vary.
Pyrrole derivatives can exist in different tautomeric forms. Computational studies are essential for analyzing the tautomeric equilibrium between the non-aromatic 3H-pyrrol-3-one intermediate and the aromatic 1H-pyrrol-3-ol final product. mdpi.comnih.gov DFT calculations can determine the relative energies and Gibbs free energy (ΔG°) of these tautomers. mdpi.com
Studies on similar compounds have shown that the 1H-pyrrol-3-ol form is significantly more stable. mdpi.comnih.gov This preference is attributed to the thermodynamic stability gained from the aromatization of the pyrrole ring. The calculations demonstrate that the conversion from the 3H-pyrrol-3-one intermediate to the 1H-pyrrol-3-ol is a thermodynamically favorable process. mdpi.com
Table 2: Calculated Thermodynamic Data for Tautomeric Conversion
| Tautomeric Conversion | Calculated ΔG° (kcal/mol) | Stability |
|---|---|---|
| 5 → 1 (3H-pyrrol-3-one → 1H-pyrrol-3-ol) | Negative | Product Favored |
Source: Adapted from studies on 2,4,5-trisubstituted-1H-pyrrol-3-ol type compounds. mdpi.com
Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. ossila.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. ossila.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. ossila.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.govschrodinger.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule is more reactive. These energy values are calculated using DFT methods. mdpi.com
Table 3: Typical FMO Energy Values for 1H-pyrrol-3-ol Systems
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.0 to -6.5 eV |
| LUMO | -1.0 to -2.5 eV |
| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 eV |
Note: These values are representative for substituted pyrrole systems and can be influenced by specific substituents and the computational method used.
Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and interaction among bonds. It provides a detailed picture of the charge distribution and electron delocalization within a molecule. researchgate.net
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.govnih.gov The MEP map provides a visual representation of the charge distribution on the molecule's surface.
Different colors on the MEP map correspond to different electrostatic potential values. researchgate.net
Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. In this compound, these would likely be around the oxygen atom of the hydroxyl group and the π-system of the rings.
Blue: Represents regions of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. This is typically found around the hydrogen atom of the hydroxyl group.
Green: Denotes areas of neutral potential. nih.gov
The MEP map for this compound would highlight the electron-rich nature of the hydroxyl oxygen and the pyrrole ring, identifying them as potential sites for interaction with electrophiles. nih.govresearchgate.net
The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are topological analyses that provide insights into the nature of chemical bonding. researchgate.net They help to distinguish between different types of chemical bonds (covalent, ionic, metallic) and to identify the regions of electron localization in a molecule.
For this compound, ELF and LOL analyses would map the areas where electrons are paired and localized, such as in covalent bonds and lone pairs on the heteroatoms (nitrogen and oxygen). researchgate.net This provides a detailed picture of the electron distribution beyond simple orbital descriptions, confirming the covalent nature of the bonds within the phenyl and pyrrole rings and highlighting the delocalized π-electron system that contributes to the molecule's aromaticity and stability. researchgate.net
Molecular Modeling and Simulation
Molecular modeling and simulation techniques allow for a detailed examination of the conformational landscape and electronic properties of this compound at the atomic level.
Theoretical calculations, such as Density Functional Theory (DFT), are employed to map the potential energy surface as a function of this torsional angle. By systematically rotating the phenyl ring relative to the pyrrole ring and calculating the energy at each step, a torsional potential energy curve can be generated. This curve reveals the most stable conformations (energy minima) and the transition states (energy maxima) that separate them. For analogous biaryl systems, it has been shown that the planar conformations are often destabilized by steric hindrance between hydrogen atoms on the adjacent rings, leading to a twisted, lower-energy ground state. A study on a related compound, 3-Phenyl-1H-pyrrolo[2,1-c] researchgate.netiglobaljournal.comoxazin-1-one, revealed a slight twist, with a dihedral angle of 4.85 (9)° between the pyrrole-containing ring system and the phenyl ring. researchgate.net While not identical, this suggests that this compound also likely adopts a non-planar minimum energy conformation.
The energy barriers to rotation, derived from the torsional potential, are indicative of the molecule's flexibility. Lower barriers suggest that the molecule can easily interconvert between different conformations at room temperature, which can have significant implications for its ability to bind to a biological target.
| Parameter | Description | Typical Computational Method | Expected Finding for this compound |
| Dihedral Angle | The angle between the plane of the phenyl ring and the plane of the pyrrole ring. | DFT (e.g., B3LYP/6-31G*) | A non-zero value, indicating a twisted, non-planar ground state conformation. |
| Energy Minima | The conformations corresponding to the lowest points on the potential energy surface. | Geometry Optimization | Twisted conformations. |
| Energy Maxima | The conformations corresponding to the highest points on the potential energy surface (transition states). | Transition State Search | Planar or near-planar conformations. |
| Rotational Barrier | The energy difference between the minimum and maximum energy conformations. | Single-Point Energy Calculations | A finite value indicating the energetic cost of rotation. |
Computational methods are also invaluable for investigating the electronic structure of this compound in its neutral ground state and in its oxidized form, the radical cation. DFT calculations can provide detailed information about the distribution of electron density, the energies of the molecular orbitals, and the changes that occur upon ionization.
For the neutral molecule, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate an electron (its ionization potential), while the LUMO energy relates to its ability to accept an electron (its electron affinity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com
Upon removal of an electron to form the radical cation, the molecule's geometry and electronic distribution are altered. Computational studies can predict these changes, including which parts of the molecule bear the most of the positive charge and the unpaired electron spin. This information is critical for understanding the molecule's behavior in redox processes and its potential to participate in electron transfer reactions, which are fundamental in many biological pathways. In studies of similar substituted pyrroles, DFT calculations have been successfully used to demonstrate molecular stability. mdpi.com
| Property | Neutral Molecule | Radical Cation | Computational Method |
| Electronic State | Closed-shell singlet | Open-shell doublet | DFT, Hartree-Fock |
| HOMO Energy | Indicator of electron-donating ability | N/A | DFT |
| LUMO Energy | Indicator of electron-accepting ability | N/A | DFT |
| HOMO-LUMO Gap | Indicator of chemical reactivity and stability | N/A | DFT |
| Spin Density | Zero | Localized on specific atoms, indicating the position of the unpaired electron | DFT |
| Charge Distribution | Reflects the polarity of the molecule | Shows the localization of the positive charge | Mulliken Population Analysis, Natural Bond Orbital (NBO) Analysis |
In Silico Predictions for Biological Relevance
Beyond understanding its fundamental properties, computational chemistry can be used to predict the potential biological activity of this compound.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a small molecule like this compound might bind to the active site of a protein target.
The process involves generating a three-dimensional model of the ligand (this compound) and the receptor (a protein of interest). A scoring function is then used to estimate the binding affinity for different binding poses. The results can provide insights into the potential biological targets of the compound and the specific interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-receptor complex.
While no specific docking studies on this compound have been reported, numerous studies on other pyrrole derivatives have demonstrated the utility of this approach. For instance, various fused 1H-pyrrole derivatives have been docked into the active sites of EGFR and CDK2, revealing their potential as anticancer agents. nih.gov Similarly, other pyrrole-containing compounds have been investigated as potential inhibitors of enzymes like enoyl ACP reductase from Mycobacterium tuberculosis and cyclooxygenase-2 (COX-2). iglobaljournal.comnih.gov These studies highlight the potential for the pyrrole scaffold to be used in designing targeted therapies.
| Target Class | Example Protein | Potential Therapeutic Area | Key Interactions Observed for Pyrrole Analogs |
| Kinases | EGFR, CDK2 | Oncology | Hydrogen bonding with backbone residues, hydrophobic interactions. nih.gov |
| Oxidoreductases | COX-2 | Anti-inflammatory | Interactions with key active site residues. iglobaljournal.com |
| Reductases | Enoyl ACP Reductase (InhA) | Infectious Disease (Tuberculosis) | Occupation of a hydrophobic pocket. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that link the chemical structure of a series of compounds to their biological activity. These models are developed by analyzing a dataset of compounds with known activities and identifying the physicochemical properties or structural features that are most important for that activity.
Although a specific QSAR model for this compound is not available, the principles of QSAR can be applied to understand how modifications to its structure might affect its biological activity. Computational methods can be used to calculate a wide range of molecular descriptors for this compound, such as its lipophilicity (logP), molecular weight, polar surface area, and various electronic and steric parameters.
By comparing these descriptors to those of known active molecules, it is possible to make qualitative predictions about the potential activity of this compound. For example, if a particular biological activity is known to be correlated with high lipophilicity, and this compound is calculated to have a high logP value, it might be hypothesized to possess that activity. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide even more detailed insights by creating a 3D map of the regions around the molecule where changes in steric or electrostatic fields are likely to increase or decrease activity. mdpi.comresearchgate.net These approaches have been successfully applied to various classes of compounds, including other heterocyclic systems, to guide the design of more potent analogs. academie-sciences.fr
| Descriptor Type | Example Descriptors | Relevance to Biological Activity |
| Electronic | Dipole moment, HOMO/LUMO energies, partial charges | Influences electrostatic interactions with targets, reactivity. |
| Steric | Molecular volume, surface area, shape indices | Determines the fit of the molecule in a binding site. |
| Hydrophobic | LogP, LogD | Affects membrane permeability and hydrophobic interactions. |
| Topological | Connectivity indices, molecular complexity | Encodes information about the branching and overall structure. |
Research Applications and Potential Areas of Investigation for 3 Phenyl 1h Pyrrol 1 Ol
Role as a Synthetic Intermediate and Building Block in Organic Synthesis
The 3-Phenyl-1H-pyrrol-1-ol core is a valuable building block in organic synthesis, providing a foundation for the construction of more elaborate molecular architectures. Its utility stems from the reactivity of the pyrrole (B145914) ring and the potential for functionalization at various positions.
Synthesis of Complex Heterocyclic Scaffolds
The pyrrole nucleus is a fundamental component of many biologically active natural products and synthetic compounds. The this compound structure can be utilized as a precursor for the synthesis of a variety of complex heterocyclic systems. Synthetic strategies often involve the modification of the pyrrole ring or the introduction of substituents to build fused ring systems or multi-ring structures. These complex scaffolds are of significant interest in drug discovery as they can present diverse three-dimensional arrangements of functional groups, increasing the likelihood of specific interactions with biological targets. For instance, the pyrrole ring can be a component in the synthesis of larger, more complex macrocycles which are present in a number of biologically active compounds.
Derivatization for Integration of Pharmacophores
A key aspect of utilizing this compound in drug design is the ability to introduce various pharmacophores through derivatization. A pharmacophore is a specific arrangement of molecular features that is responsible for a drug's biological activity. The pyrrole scaffold allows for the attachment of different functional groups at several positions, enabling the systematic exploration of structure-activity relationships (SAR). This derivatization can be aimed at enhancing potency, selectivity, or pharmacokinetic properties of the resulting compounds. For example, the introduction of a sulfonamide group to a pyrrole derivative was found to be crucial for strong inhibition of certain enzymes. Similarly, the addition of a cinnamic group to a pyrrole structure was shown to enhance its biological activity. This flexibility makes the this compound scaffold a valuable tool for medicinal chemists in the development of new therapeutic agents.
Exploration in Medicinal Chemistry Research as a Lead Compound Scaffold
The this compound framework has emerged as a promising lead compound scaffold in medicinal chemistry. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure and requires modification to improve its properties. The inherent biological activities observed in some pyrrole derivatives make this scaffold an attractive starting point for drug discovery programs.
Investigations as a Scaffold for Diverse Biologically Active Compounds
Research has demonstrated that the this compound scaffold can be the basis for compounds with a wide range of biological activities. By modifying the core structure, scientists have been able to generate derivatives with potential applications in various therapeutic areas. The versatility of the pyrrole ring allows for the creation of libraries of compounds that can be screened for different biological targets. This approach has led to the identification of pyrrole-based molecules with potential anticancer and anti-inflammatory properties, among others.
Potential for Enzyme Inhibition Studies
Enzymes are crucial for many biological processes, and their inhibition is a common strategy in drug development. Derivatives of the this compound scaffold have been investigated for their ability to inhibit specific enzymes.
Carbonic Anhydrase: Certain derivatives of 3-Phenyl-1H-pyrrol
Advanced Functional Material Development
The unique structural characteristics of the pyrrole ring, combined with the presence of a hydroxyl group on the nitrogen atom, position this compound as a compound of interest in the development of advanced functional materials. While direct research on this specific molecule is limited, studies on analogous compounds, such as various pyrrol-ol derivatives and pyrrole Schiff bases, provide a strong foundation for exploring its potential applications. These areas of investigation primarily focus on its utility in corrosion inhibition and as a precursor for fluorescent materials.
Studies in Corrosion Inhibition (referencing related pyrrol-ol compounds)
The prevention of metal corrosion is a critical area of research in materials science and engineering. Organic compounds containing heteroatoms like nitrogen and oxygen, along with aromatic rings, are often effective corrosion inhibitors. This is due to their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. google.com Pyrrole derivatives, in particular, have demonstrated significant potential in this regard. growingscience.comchemicalbook.com
The inhibitive action of these compounds is attributed to the presence of π-electrons in the pyrrole ring and the lone pairs of electrons on the nitrogen and oxygen atoms, which can interact with the vacant d-orbitals of the metal. This interaction facilitates the adsorption of the inhibitor molecules onto the metal surface. growingscience.comcapes.gov.br Studies on various pyrrole derivatives have shown that they act as mixed-type inhibitors, meaning they can inhibit both the anodic and cathodic reactions of the corrosion process. growingscience.commdpi.com
The effectiveness of corrosion inhibition by pyrrole derivatives is influenced by the concentration of the inhibitor. Generally, as the concentration of the inhibitor increases, the inhibition efficiency also increases, up to an optimal concentration. This is because a higher concentration leads to greater surface coverage by the inhibitor molecules. electrochemsci.org
While specific data for this compound is not available, the table below summarizes the corrosion inhibition efficiency of some related pyrrole derivatives on mild steel in an acidic medium, providing a reference for the potential efficacy of pyrrol-ol compounds.
| Inhibitor | Concentration (M) | Inhibition Efficiency (%) | Reference |
| 13-((4-aminophenyl)sulfonyl)-10,11-dihydro-9H-9,10- chemicalbook.comresearchgate.netepipyrroloanthracene-12,14(13H,15H)-dione | 21 x 10⁻⁶ | 82.8 | growingscience.com |
| 6-amino-4-(4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (AMPC) | 15% HCl | >90 | mdpi.com |
| 6-amino-4-(4-chlorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (ACPC) | 15% HCl | >90 | mdpi.com |
| 3-(4-ethyl-5-mercapto-1, 2, 4-triazol-3-yl)-1-phenylpropanone (EMTP) | 1.0 M HCl | 97 | rsc.org |
This table presents data for related pyrrole derivatives to illustrate the potential of this class of compounds in corrosion inhibition, as direct data for this compound is not available in the reviewed literature.
Investigations into Fluorescent Properties (drawing from pyrrole Schiff bases)
Pyrrole-based compounds, particularly Schiff bases derived from them, have garnered significant attention for their fluorescent properties. researchgate.netnih.govresearchgate.net Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone. The resulting imine (C=N) linkage, in conjugation with the pyrrole ring and other aromatic systems, can give rise to molecules with interesting photophysical characteristics, including fluorescence. hmdb.ca
The introduction of a pyrrole moiety into a Schiff base structure can enhance its fluorescence response. nih.gov The fluorescence emission intensity of these compounds can be influenced by a variety of factors, including the polarity of the solvent, the pH of the medium, and the presence of metal ions. researchgate.netrsc.org This sensitivity to the local environment makes them promising candidates for the development of fluorescent sensors.
For instance, some pyrrole-based Schiff bases exhibit "turn-on" fluorescence in the presence of specific metal ions, where the fluorescence intensity is significantly enhanced upon binding to the metal. google.com This phenomenon is often attributed to the chelation-enhanced fluorescence (CHEF) effect, where the binding of the metal ion restricts the intramolecular rotation and other non-radiative decay pathways, leading to an increase in fluorescence quantum yield.
While this compound is not a Schiff base itself, it can serve as a precursor for the synthesis of novel pyrrole-based Schiff bases. The phenyl group at the 3-position and the N-hydroxy group could be functionalized to introduce the necessary components for forming a Schiff base with unique fluorescent properties.
The following table summarizes the fluorescent properties of some representative pyrrole Schiff bases, highlighting the range of emission wavelengths and the influence of substituents.
| Pyrrole Schiff Base Derivative | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Reference |
| 2-[(2-hydroxy-benzylidene)-amino]-1-methyl-4,5-diphenyl-1H-3-carbonitrile | Various | ~260 | 400-600 | hmdb.ca |
| Pyrrole-based Schiff base with nitro group | Various | - | - | researchgate.netnih.gov |
| Unsymmetrical 1,4-dihydropyrrolo[3,2-b]pyrrole (B12111405) with 5-p-diethylaminophenyl substituent | n-hexane | 346 | 393 | |
| Unsymmetrical 1,4-dihydropyrrolo[3,2-b]pyrrole with 5-p-diethylaminophenyl substituent | Acetonitrile | 346 | 446 |
This table presents data for various pyrrole Schiff bases to illustrate the potential fluorescent properties that could be achieved by functionalizing this compound, as direct data for its Schiff base derivatives is not available in the reviewed literature.
Future Directions and Emerging Research Avenues for 3 Phenyl 1h Pyrrol 1 Ol
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The traditional synthesis of pyrrole (B145914) derivatives often involves methods that may not align with modern principles of green chemistry, sometimes requiring harsh reaction conditions, toxic solvents, or producing significant waste. nih.govresearchgate.netnumberanalytics.com Future research into the synthesis of 3-Phenyl-1H-pyrrol-1-ol will undoubtedly focus on the development of novel, efficient, and sustainable synthetic methodologies.
Key areas of exploration will include:
Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to accelerate reaction times, improve yields, and often allows for solvent-free conditions in the synthesis of various heterocyclic compounds. researchgate.net The application of MAOS to the synthesis of this compound could lead to more rapid and energy-efficient production.
Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety for handling hazardous intermediates, and easier scalability compared to batch processes. nih.gov Investigating flow chemistry approaches for the synthesis of this compound could lead to more reproducible and industrially viable manufacturing processes. nih.gov
Biocatalysis and Enzymatic Reactions: The use of enzymes in synthesis offers high selectivity and mild reaction conditions, aligning with the principles of green chemistry. nih.gov Research into identifying or engineering enzymes that can catalyze the formation of the this compound scaffold from bio-based precursors is a promising long-term goal. nih.govnih.gov
Green Solvents: The replacement of traditional volatile organic compounds with greener alternatives like water, ionic liquids, or deep eutectic solvents is a critical aspect of sustainable chemistry. numberanalytics.commdpi.com Future synthetic protocols for this compound should prioritize the use of such environmentally benign solvent systems. numberanalytics.com
Table 1: Comparison of Potential Synthetic Strategies for this compound
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, potential for solvent-free reactions. researchgate.net | Optimization of microwave parameters (power, temperature, time) for key reaction steps. |
| Flow Chemistry | Enhanced safety, improved reproducibility, easier scalability. nih.gov | Design and optimization of continuous flow reactor setups for the synthesis. |
| Biocatalysis | High chemo-, regio-, and stereoselectivity; mild reaction conditions. nih.govnih.gov | Discovery and engineering of enzymes for the key bond-forming reactions. |
| Green Solvents | Reduced environmental impact, improved safety. numberanalytics.commdpi.com | Screening and application of water, ionic liquids, or deep eutectic solvents. |
In-Depth Mechanistic Studies of Chemical Transformations and Reaction Pathways
A thorough understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is crucial for optimizing existing methods and designing new ones. Future research should employ a combination of experimental and computational techniques to elucidate these pathways.
Key areas for mechanistic investigation include:
Kinetic Studies: Detailed kinetic analysis of the key bond-forming steps in the synthesis of this compound can reveal rate-determining steps and provide insights into the reaction mechanism. nih.gov
Intermediate Trapping and Spectroscopic Analysis: The use of techniques like in-situ NMR or mass spectrometry to identify and characterize transient intermediates can provide direct evidence for proposed reaction pathways.
Isotope Labeling Studies: Employing isotopically labeled starting materials can help trace the fate of individual atoms throughout a reaction, providing definitive evidence for bond-forming and bond-breaking events.
Computational Modeling of Reaction Profiles: Density Functional Theory (DFT) and other computational methods can be used to model reaction energy profiles, identify transition states, and predict the feasibility of different mechanistic pathways. polimi.it
Advanced Computational Modeling for Comprehensive Structure-Property Relationships
Computational chemistry offers powerful tools for predicting the physicochemical and biological properties of molecules, thereby guiding synthetic efforts and biological testing. For this compound and its derivatives, advanced computational modeling will be instrumental in establishing comprehensive structure-property relationships.
Future computational studies should focus on:
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling: These models can correlate structural features of a series of this compound derivatives with their biological activities or physical properties, enabling the rational design of more potent or suitable compounds.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational flexibility of this compound and its interactions with biological macromolecules, such as enzymes or receptors, over time.
In Silico ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound derivatives early in the drug discovery process can help to prioritize candidates with favorable pharmacokinetic profiles. rsc.orgresearchgate.net
Table 2: Application of Computational Modeling to this compound Research
| Modeling Technique | Application | Expected Outcome |
| QSAR/QSPR | Predict biological activity and physicochemical properties. | Guidance for the design of new derivatives with improved properties. |
| Molecular Dynamics | Simulate the dynamic behavior and interactions with biological targets. | Understanding of binding stability and conformational changes upon binding. |
| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. rsc.orgresearchgate.net | Early identification of candidates with drug-like properties. |
Focused Exploration of Specific Biological Target Interactions and Their Mechanisms
While preliminary studies suggest potential biological activities for phenylpyrrole compounds, the specific molecular targets of this compound remain to be fully elucidated. nih.govnih.gov Future research must focus on identifying these targets and understanding the mechanisms of interaction at a molecular level.
Key research avenues include:
Target Identification and Validation: Employing techniques such as affinity chromatography, activity-based protein profiling (ABPP), and genetic screening methods like CRISPR-Cas9 to identify the specific proteins that this compound interacts with to exert its biological effects. drughunter.comyoutube.com
Molecular Docking and Binding Site Analysis: Using computational docking to predict the binding mode of this compound within the active site of identified target proteins. benthamscience.comnih.gov This can be followed by site-directed mutagenesis to validate the key interacting residues.
Enzyme Inhibition Assays: If the target is an enzyme, detailed kinetic studies should be performed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). nih.gov
Structural Biology: Obtaining co-crystal structures of this compound bound to its target protein(s) through X-ray crystallography or cryo-electron microscopy would provide the most definitive understanding of the binding interactions.
Integration into Hybrid Molecular Systems for Multi-Target Therapeutic Approaches
The concept of molecular hybridization, where two or more pharmacophores are combined into a single molecule, is a promising strategy for developing multi-target therapeutics, particularly for complex diseases like cancer and neurodegenerative disorders. mdpi.comnih.gov The this compound scaffold is an attractive candidate for incorporation into such hybrid systems.
Future research in this area should explore:
Design and Synthesis of Hybrid Molecules: The rational design and synthesis of hybrid compounds that link this compound to other known bioactive moieties. For example, creating conjugates with molecules that target different pathways involved in a specific disease. mdpi.comrsc.org
Dual-Target or Multi-Target Screening: Evaluating the synthesized hybrid molecules for their ability to simultaneously interact with and modulate multiple biological targets. rsc.org
Structure-Activity Relationship (SAR) Studies of Hybrids: Systematically modifying the linker and the constituent pharmacophores to optimize the multi-target activity and pharmacokinetic properties of the hybrid compounds.
Exploration of Synergistic Effects: Investigating whether the hybrid molecules exhibit synergistic therapeutic effects compared to the individual components, potentially leading to enhanced efficacy and reduced side effects. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
